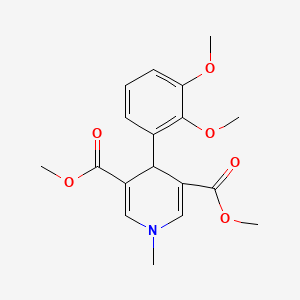

dimethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

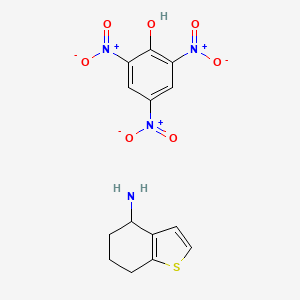

Dimethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through various chemical processes. One method involves a four-component reaction including arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to the formation of structurally diverse pyridinone or pyran derivatives (Sun et al., 2011). Another method describes the synthesis via Hantzsch condensation reaction, promoted by microwave irradiation under solvent-free conditions (Wenwen Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques like IR, NMR, and X-ray crystallography. These techniques provide insights into the molecular structures and the optical properties of dihydropyridines (Li et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this compound and related compounds often include addition reactions and the formation of various derivatives through different chemical processes. These reactions are influenced by factors like acyl chain length and the presence of different substituents (Sobolev et al., 2002).

Physical Properties Analysis

The physical properties of this compound derivatives are often determined using computational methods and crystallographic analysis. These studies include analysis of the crystal structure, bond interactions, and other molecular characteristics that define the physical properties of the compound (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of dihydropyridine derivatives, including their reactivity and stability, can be evaluated through various analytical and computational methods. Studies often focus on understanding the electronic structure, interaction energies, and resonance effects within the molecules (Haywood & Reid, 1977).

Scientific Research Applications

Enantioselectivity in Kinetic Resolution

The study by Sobolev et al. (2002) explores the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. This research demonstrates the potential of modifying dihydropyridine derivatives to achieve high enantioselectivity in biochemical reactions, potentially informing the synthesis and application of similar compounds (Sobolev et al., 2002).

Catalyst in Acylation of Inert Alcohols

Liu et al. (2014) investigated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols. The detailed reaction mechanism presented could provide a foundation for understanding how related pyridine derivatives might act as catalysts in organic synthesis, including those involving dimethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate (Liu et al., 2014).

Therapeutic Effects of Calcium Channel Blockers

Research by Li et al. (2002) on dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP) explores its effects on pulmonary hypertension, demonstrating the potential medical applications of dihydropyridine derivatives in treating cardiovascular conditions. This study suggests that similar compounds could have therapeutic applications, contributing to the understanding of their biological activities (Li et al., 2002).

Synthesis and Characterization of 1,4-Dihydropyridines

A study by Li et al. (2014) on the synthesis, spectroscopic characterization, X-ray structure, and DFT calculations of new 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides contributes to the knowledge of synthesizing and analyzing dihydropyridine derivatives. The insights into molecular structures and optical properties can inform research on similar compounds, including this compound (Li et al., 2014).

properties

IUPAC Name |

dimethyl 4-(2,3-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-19-9-12(17(20)24-4)15(13(10-19)18(21)25-5)11-7-6-8-14(22-2)16(11)23-3/h6-10,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYOACUIMYNNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(C(=C1)C(=O)OC)C2=C(C(=CC=C2)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)

![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)

![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)